molecular formula C19H21N3O4S B2457251 N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methylbenzyl)oxalamide CAS No. 1105206-30-1

N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methylbenzyl)oxalamide

Numéro de catalogue B2457251
Numéro CAS: 1105206-30-1
Poids moléculaire: 387.45
Clé InChI: KZDKZJDDWFUTDJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methylbenzyl)oxalamide, commonly known as DTT-061, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mécanisme D'action

DTT-061 exerts its pharmacological effects by targeting the thioredoxin system, which plays a critical role in regulating cellular redox homeostasis. DTT-061 inhibits the activity of thioredoxin reductase, an enzyme that is essential for maintaining the reduced state of thioredoxin. This leads to an accumulation of oxidized thioredoxin, which in turn inhibits the activity of various redox-sensitive proteins, ultimately resulting in the observed pharmacological effects.
Biochemical and Physiological Effects:
DTT-061 has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, reduction of inflammation, and inhibition of viral replication. In addition, DTT-061 has been shown to induce apoptosis in cancer cells and enhance the immune response against viral infections.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of DTT-061 is its high potency and selectivity for the thioredoxin system, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of DTT-061 is its relatively short half-life, which may limit its efficacy in vivo.

Orientations Futures

There are several potential future directions for the development of DTT-061. One area of research could focus on optimizing the pharmacokinetic properties of DTT-061 to improve its efficacy in vivo. Another potential direction could involve the development of novel formulations or delivery systems to enhance the bioavailability of DTT-061. Additionally, further studies are needed to elucidate the full range of therapeutic applications for DTT-061, as well as its potential side effects and toxicity.

Méthodes De Synthèse

The synthesis of DTT-061 involves the condensation of 4-methylbenzylamine and 3-(1,1-dioxidoisothiazolidin-2-yl)aniline with oxalyl chloride in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain DTT-061 in high yield and purity.

Applications De Recherche Scientifique

DTT-061 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In preclinical studies, DTT-061 has shown promising results in inhibiting the growth and proliferation of cancer cells, reducing inflammation, and inhibiting viral replication.

Propriétés

IUPAC Name

N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-14-6-8-15(9-7-14)13-20-18(23)19(24)21-16-4-2-5-17(12-16)22-10-3-11-27(22,25)26/h2,4-9,12H,3,10-11,13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDKZJDDWFUTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.